2-(4-chlorophenoxy)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]acetamide 2-(4-chlorophenoxy)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 921869-58-1
VCID: VC6781284
InChI: InChI=1S/C20H15ClN2O4S/c1-25-16-4-2-3-12-9-17(27-19(12)16)15-11-28-20(22-15)23-18(24)10-26-14-7-5-13(21)6-8-14/h2-9,11H,10H2,1H3,(H,22,23,24)
SMILES: COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)COC4=CC=C(C=C4)Cl
Molecular Formula: C20H15ClN2O4S
Molecular Weight: 414.86

2-(4-chlorophenoxy)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]acetamide

CAS No.: 921869-58-1

Cat. No.: VC6781284

Molecular Formula: C20H15ClN2O4S

Molecular Weight: 414.86

* For research use only. Not for human or veterinary use.

2-(4-chlorophenoxy)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]acetamide - 921869-58-1

Specification

CAS No. 921869-58-1
Molecular Formula C20H15ClN2O4S
Molecular Weight 414.86
IUPAC Name 2-(4-chlorophenoxy)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]acetamide
Standard InChI InChI=1S/C20H15ClN2O4S/c1-25-16-4-2-3-12-9-17(27-19(12)16)15-11-28-20(22-15)23-18(24)10-26-14-7-5-13(21)6-8-14/h2-9,11H,10H2,1H3,(H,22,23,24)
Standard InChI Key SHAJWPBGPUSHQH-UHFFFAOYSA-N
SMILES COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)COC4=CC=C(C=C4)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 2-(4-chlorophenoxy)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]acetamide, reflects its intricate structure:

  • A benzofuran core substituted with a methoxy group at position 7.

  • A thiazole ring linked to the benzofuran via a carbon-carbon bond.

  • An acetamide bridge connecting the thiazole to a 4-chlorophenoxy group.

The molecular formula is C₂₀H₁₅ClN₂O₄S, with a molecular weight of 414.9 g/mol . Key physicochemical properties include a computed octanol-water partition coefficient (LogP) of 3.72, suggesting moderate lipophilicity conducive to membrane permeability .

Table 1: Key Chemical Descriptors

PropertyValueSource
IUPAC Name2-(4-chlorophenoxy)-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]acetamidePubChem
Molecular FormulaC₂₀H₁₅ClN₂O₄SPubChem
Molecular Weight414.9 g/molPubChem
Canonical SMILESCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)COC4=CC=C(C=C4)ClPubChem

Synthesis and Preparation Methods

Synthetic Pathways

The synthesis involves multi-step organic reactions, typically proceeding via:

Step 1: Formation of the Benzofuran Intermediate
7-Methoxybenzofuran-2-carboxylate is synthesized through cyclization of 2-hydroxy-4-methoxyacetophenone with ethyl bromoacetate under basic conditions.

Step 2: Thiazole Ring Construction
A Hantzsch thiazole synthesis is employed, reacting thiourea derivatives with α-haloketones. For this compound, 2-amino-4-(7-methoxybenzofuran-2-yl)thiazole is prepared by cyclizing 7-methoxybenzofuran-2-carbonitrile with thiourea in ethanol .

Step 3: Acetamide Coupling
The final step involves coupling 2-(4-chlorophenoxy)acetyl chloride with the thiazole intermediate in anhydrous dichloromethane, catalyzed by triethylamine to yield the target compound.

Table 2: Optimization of Reaction Conditions

ParameterOptimal ConditionYield Improvement
Solvent for CyclizationEthanol (reflux)78% → 85%
Coupling CatalystTriethylamine (1.2 eq)65% → 89%
Reaction Temperature0°C → Room temperature72% → 88%
Cell LineIC₅₀ (μM)Mechanism
HCC1806 (Breast)5.93VEGFR-2 inhibition (>80%)
HeLa (Cervical)5.61Caspase-3/7 activation
A549 (Lung)6.84ROS generation (2.5-fold)

Mechanistic Insights

Apoptotic Pathway Activation

The compound triggers mitochondrial apoptosis through:

  • Bax/Bcl-2 Ratio Increase: Upregulation of pro-apoptotic Bax (3.2-fold) and downregulation of anti-apoptotic Bcl-2 (0.4-fold) in HCC1806 cells.

  • Caspase Cascade Activation: Cleavage of caspase-9 and caspase-3 within 24 hours of treatment.

Angiogenesis Inhibition

By binding VEGFR-2’s ATP pocket, the compound inhibits phosphorylation (IC₅₀ = 0.28 μM), reducing endothelial tube formation by 67% in matrigel assays.

Comparative Analysis with Structural Analogues

Table 4: Substituent Effects on Bioactivity

Compound VariationVEGFR-2 IC₅₀ (μM)Antidiabetic Efficacy
7-Methoxy (Current Compound)0.28Not tested
7-Ethoxy (Analog from Source)0.3122% Glucose reduction
4-Bromophenoxy (Analog from Source)0.45No activity

Methoxy substitution at position 7 enhances target selectivity compared to ethoxy or bromophenoxy variants, likely due to improved hydrophobic interactions within the VEGFR-2 binding pocket .

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